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Compound of Interest

Compound Name: 5,6-Dimethoxypicolinaldehyde

Cat. No.: B169520 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 5,6-
Dimethoxypicolinaldehyde, a substituted pyridine derivative of interest in medicinal chemistry

and materials science. This document is intended for researchers, scientists, and drug

development professionals, offering a detailed examination of its predicted nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

5,6-Dimethoxypicolinaldehyde possesses a pyridine ring substituted with an aldehyde group

at the 2-position and two methoxy groups at the 5- and 6-positions. This substitution pattern

dictates its unique electronic and structural characteristics, which are reflected in its

spectroscopic fingerprint.

Predicted Spectroscopic Data Summary
Due to the limited availability of public experimental spectra for 5,6-
Dimethoxypicolinaldehyde, the following data are predicted based on established

spectroscopic principles and comparison with analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.95 Singlet 1H Aldehyde (-CHO)

~7.50 Doublet 1H Aromatic (H-4)

~7.00 Doublet 1H Aromatic (H-3)

~4.05 Singlet 3H
Methoxy (-OCH₃ at

C6)

~3.95 Singlet 3H
Methoxy (-OCH₃ at

C5)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~193.0 Aldehyde Carbonyl (C=O)

~160.0 Aromatic (C-6)

~150.0 Aromatic (C-5)

~148.0 Aromatic (C-2)

~120.0 Aromatic (C-4)

~110.0 Aromatic (C-3)

~56.5 Methoxy (-OCH₃ at C6)

~56.0 Methoxy (-OCH₃ at C5)

Infrared (IR) Spectroscopy
Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-2850 Medium-Strong C-H Stretch (aliphatic)

~2830, ~2730 Medium (two bands) C-H Stretch (aldehyde)

~1700 Strong C=O Stretch (aldehyde)

~1600, ~1480 Medium-Strong
C=C and C=N Stretch

(aromatic ring)

~1250-1000 Strong
C-O Stretch (methoxy and aryl

ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity Assignment

167 High Molecular Ion [M]⁺

166 Moderate [M-H]⁺

138 Moderate [M-CHO]⁺

123 Moderate [M-CHO-CH₃]⁺

108 Low [M-CHO-2xCH₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the key spectroscopic data

cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 5,6-Dimethoxypicolinaldehyde.
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Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Instrument: 400 MHz NMR Spectrometer.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence.

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
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Place a small amount of the solid 5,6-Dimethoxypicolinaldehyde sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Instrument: FT-IR Spectrometer with a diamond ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean, empty ATR crystal is collected and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Dissolve a small amount of 5,6-Dimethoxypicolinaldehyde in a suitable volatile solvent

(e.g., methanol or dichloromethane).

The sample is introduced into the mass spectrometer via a direct insertion probe or through

a gas chromatograph (GC-MS).

Instrumentation and Data Acquisition (Electron Ionization - EI):

Instrument: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.
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Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and

the fragmentation pattern. The fragmentation pattern provides valuable information about the

molecule's structure.

Visualizations
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Chemical Structure of 5,6-Dimethoxypicolinaldehyde
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Caption: Molecular structure of 5,6-Dimethoxypicolinaldehyde.
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Spectroscopic Data Acquisition Workflow

5,6-Dimethoxypicolinaldehyde Sample

Sample Preparation
(Dissolution/Placement)

NMR Spectroscopy
(¹H and ¹³C) FT-IR Spectroscopy Mass Spectrometry

Data Acquisition

Data Processing
(FT, Baseline Correction)

Spectral Interpretation
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¹H NMR Chemical Shift Regions

Chemical Shift (δ) ppm

Aldehyde-H
(~9.95 ppm)

Aromatic-H
(~7.00-7.50 ppm)

Methoxy-H
(~3.95-4.05 ppm)
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To cite this document: BenchChem. [Interpreting the Spectroscopic Signature of 5,6-
Dimethoxypicolinaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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dimethoxypicolinaldehyde]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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